脱氧镰孢吡喃酮

描述

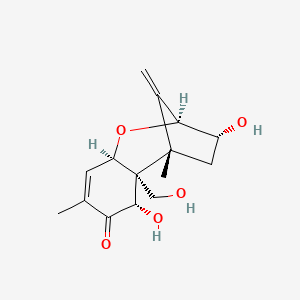

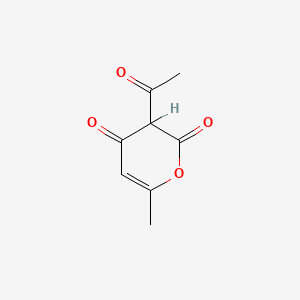

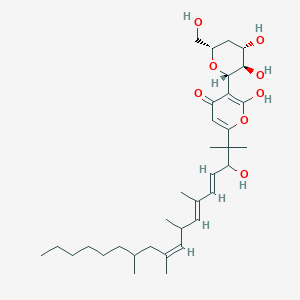

Deoxyfusapyrone is a polyketide compound containing a pyrone ring, originally isolated from the marine-derived fungus Fusarium species.

科学研究应用

脱氧镰孢菌酮因其抗菌特性而被广泛研究。它对各种真菌病原体,包括曲霉属和镰刀菌属,具有活性。 这使其成为开发用于农业和医疗应用的抗真菌剂的宝贵候选者 .

除了其抗菌特性之外,脱氧镰孢菌酮还因其对某些癌细胞系的细胞毒性作用而被研究用于癌症治疗。 它抑制致病真菌和癌细胞生长的能力突出了其在科学研究中的重要性 .

作用机制

脱氧镰孢菌酮的确切作用机制尚不清楚。据信它通过破坏真菌病原体的细胞膜完整性来发挥作用,导致细胞死亡。 该化合物与参与膜合成和维持的细胞靶标和途径的相互作用是目前研究的重点领域 .

类似化合物:

独特性: 脱氧镰孢菌酮因其独特的结构特征和吡喃酮环的存在而独一无二,这使其具有独特的化学反应性和生物活性。 它的低动物毒性和在采后作物病害控制中的潜在应用进一步将其与其他类似化合物区分开来 .

生化分析

Biochemical Properties

Deoxyfusapyrone interacts with various biomolecules in biochemical reactions. It exhibits antimicrobial activities, suggesting that it interacts with enzymes and proteins essential for the survival of microorganisms

Cellular Effects

Deoxyfusapyrone affects various types of cells and cellular processes. It has been found to exhibit strong antibiotic activity towards Geotrichum candidum

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules and potential enzyme inhibition or activation

准备方法

合成路线和反应条件: 脱氧镰孢菌酮可以通过各种合成方法合成,这些方法涉及吡喃酮部分的形成。一种常见的途径是无金属合成,它涉及在受控条件下使适当的前体环化。 过渡金属催化的反应,例如使用钌催化剂的反应,也已被用于实现区域选择性环化 .

工业生产方法: 脱氧镰孢菌酮的工业生产通常涉及在受控条件下,在合适的培养基(例如灭菌的未抛光稻米)上培养镰刀菌属真菌。发酵过程之后是使用色谱技术进行提取和纯化。 有机层经硅胶柱层析,得到纯的脱氧镰孢菌酮 .

化学反应分析

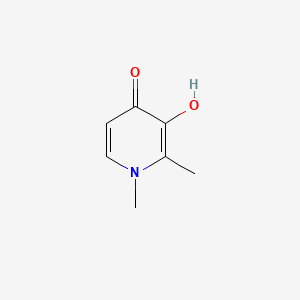

反应类型: 脱氧镰孢菌酮会发生各种化学反应,包括氧化、还原和取代。 这些反应是由吡喃酮环的存在促进的,吡喃酮环表现出与内酯和 1,3-二烯类似的反应性 .

常用试剂和条件:

氧化: 常用的氧化剂,如高锰酸钾或三氧化铬,可用于氧化脱氧镰孢菌酮。

还原: 还原剂,如硼氢化钠或氢化铝锂,用于还原反应。

取代: 亲核取代反应可以使用甲醇钠或叔丁醇钾等试剂进行。

相似化合物的比较

Fusapyrone: Another polyketide compound with a pyrone ring, isolated from Fusarium species. It shares similar antimicrobial properties with deoxyfusapyrone.

Neofusapyrone: A related compound also isolated from marine-derived Fusarium species. .

Uniqueness: Deoxyfusapyrone is unique due to its specific structural features and the presence of a pyrone ring, which contributes to its distinct chemical reactivity and biological activity. Its low zoo-toxicity and potential for use in postharvest crop disease control further distinguish it from other similar compounds .

属性

IUPAC Name |

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMMGDLQIQYRDA-PWVYRXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

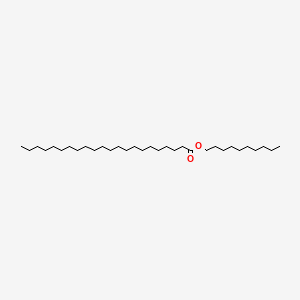

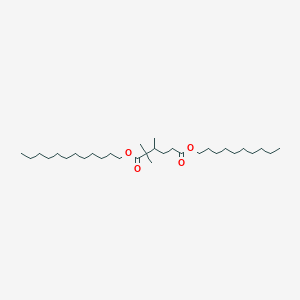

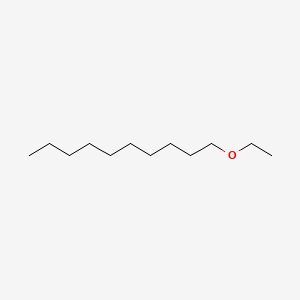

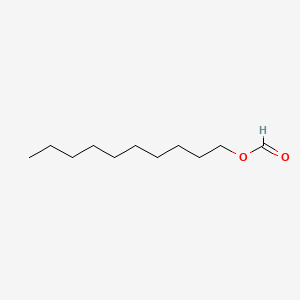

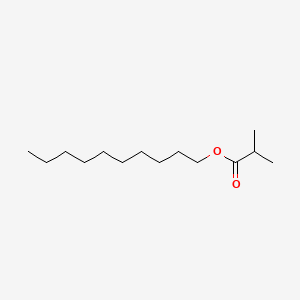

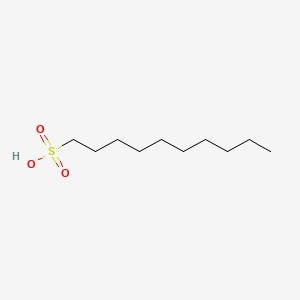

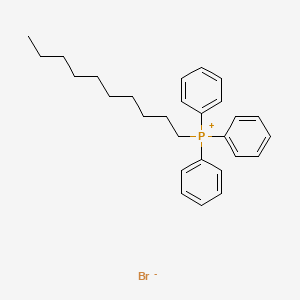

Feasible Synthetic Routes

Q1: What is deoxyfusapyrone and where is it found?

A1: Deoxyfusapyrone is a naturally occurring antifungal compound, specifically a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, originally isolated from rice cultures of the fungus Fusarium semitectum. [, , ] It has also been found in other Fusarium species, including Fusarium mangiferae and a marine-derived Fusarium species. [, , ]

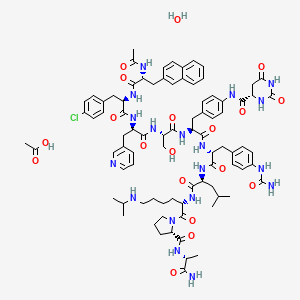

Q2: What is the chemical structure of deoxyfusapyrone?

A2: Deoxyfusapyrone is a derivative of fusapyrone, differing in the structure of the aliphatic side chain attached to the pyrone ring. While the exact structure of deoxyfusapyrone was initially misreported, a structural revision was later published. [] For the corrected structure, please refer to the publication.

Q3: What is known about the biosynthesis of deoxyfusapyrone?

A3: Research on Fusarium mangiferae has revealed that deoxyfusapyrone biosynthesis is significantly reduced in the absence of the histone 3 lysine 9 (H3K9) methyltransferase, FmKmt1. [] This suggests epigenetic regulation of the biosynthetic pathway. Additionally, the polyketide synthase (PKS) FmPKS40 has been implicated in the biosynthesis of fusapyrone and, by extension, likely plays a role in deoxyfusapyrone biosynthesis. []

Q4: What is the antifungal activity spectrum of deoxyfusapyrone?

A4: Deoxyfusapyrone exhibits antifungal activity against a variety of filamentous fungi. [] Studies have shown it to be effective against plant pathogenic fungi such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. [] Notably, Fusarium species, including the producing organism, displayed lower sensitivity. [] Deoxyfusapyrone also demonstrated activity against human pathogenic Aspergilli and, to a lesser extent, some Candida species. []

Q5: How does the antifungal activity of deoxyfusapyrone compare to fusapyrone?

A5: While both deoxyfusapyrone and fusapyrone possess antifungal properties, fusapyrone consistently demonstrates greater potency against tested fungi. []

Q6: Has the structure-activity relationship of deoxyfusapyrone been investigated?

A6: Although a comprehensive structure-activity relationship study specifically for deoxyfusapyrone has not been published, research on fusapyrone derivatives offers some insights. [] Modifications to the glycosyl residue, pyrone ring, and aliphatic chain of fusapyrone significantly impacted its antifungal activity and toxicity. [] These findings suggest that similar structural alterations in deoxyfusapyrone could influence its biological profile.

Q7: What is the toxicity profile of deoxyfusapyrone?

A7: Deoxyfusapyrone exhibits some toxicity toward Artemia salina larvae with an LC50 of 37.1 μM (21.8 μg/mL), while fusapyrone displayed no toxicity at the tested concentrations. [] Interestingly, deoxyfusapyrone did not exhibit phytotoxicity in plant-cell, wilt, chlorosis, or necrosis assays and even stimulated root elongation in tomato seedlings at certain concentrations. [] These findings suggest a degree of species-specificity in deoxyfusapyrone's toxicity.

Q8: Are there analytical methods available for the detection and quantification of deoxyfusapyrone?

A8: Yes, a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of both fusapyrone and deoxyfusapyrone in crude extracts. [, ] This method uses a C-18 reverse phase column with a methanol-water mobile phase and UV detection at 285 nm. [] Furthermore, a combined medium pressure column chromatography and thin-layer chromatography (TLC) method enables the isolation and purification of both compounds from fungal cultures. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。